Absolute (S)-Stereochemistry Drives Target Engagement vs. (R)-Enantiomer
The (S)-enantiomer provides a crucial spatial arrangement of the C2-isobutyl group, which is commonly required for specific interactions with chiral biological targets. The (R)-enantiomer (CAS 1217599-13-7) [1], while chemically similar, creates a mirror-image topography that can lead to inactivity or altered selectivity. A 2019 study on stereospecific PPARα agonists showed that the (S)-isomer of a 2-isobutylpiperazine derivative (clofibric acid analog) exhibited a >10-fold increase in PPARα transactivation potency over the corresponding (R)-isomer at a concentration of 100 μM, demonstrating that the (S)-configuration is essential for strong biological engagement [2].
| Evidence Dimension | Enantiomer-specific in vitro biological activity (functional potency) |
|---|---|
| Target Compound Data | (S)-piperazine clofibric acid analog: ~140% PPARα transactivation (vs. control) at 100 μM |
| Comparator Or Baseline | (R)-piperazine clofibric acid analog: <10% PPARα transactivation (vs. control) at 100 μM |
| Quantified Difference | >10-fold increase in functional activity for the (S)-enantiomer at 100 μM |
| Conditions | Cell-based PPARα transactivation assay in HepG2 cells; 2019 publication (Ammazzalorso et al.) |
Why This Matters
Procuring the (S)-enantiomer is critical for drug discovery programs targeting chiral biological systems, as the wrong enantiomer can be biologically inert.
- [1] PubChem. (R)-1-Boc-2-Isobutylpiperazine. Compound Summary. CID 44630735. View Source
- [2] Ammazzalorso A, Carrieri A, Verginelli F, Bruno I, Carbonara G, D'Agostino I, et al. Synthesis, in vitro evaluation, and molecular modeling of novel chiral derivatives of clofibric acid as peroxisome proliferator-activated receptor alpha agonists. Eur J Med Chem. 2019 Nov 15;182:111640. View Source
